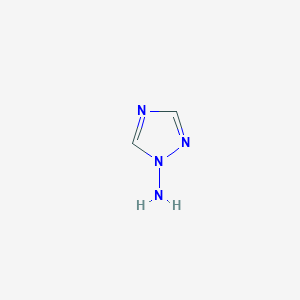

1-Amino-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZGSRLKBTDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470902 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-60-3 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Synthesis and Characterization of 1-Amino-1,2,4-triazole

This guide details the synthesis, purification, and characterization of 1-Amino-1,2,4-triazole (1-AT).

Critical Distinction: This compound is distinct from its more common isomers, 3-amino-1,2,4-triazole (Amitrole, a herbicide) and 4-amino-1,2,4-triazole (a common ligand). The 1-amino isomer is thermodynamically less stable and is synthesized via electrophilic amination, not condensation.

Executive Summary & Strategic Utility

1-Amino-1,2,4-triazole (1-AT) is a high-nitrogen heterocyclic building block primarily utilized in the development of energetic materials (propellants/explosives) and as a precursor for

Technical Challenge: The synthesis is non-trivial due to site-selectivity issues. The 1,2,4-triazole ring has three potential amination sites (N1, N2, N4). While N1 and N2 are equivalent in the unsubstituted parent, amination at N4 is a competitive pathway. This guide provides a protocol to maximize N1-selectivity and rigorously distinguish the product from the N4-isomer.

Synthesis Protocol: Electrophilic Amination

The most robust route to 1-AT is the Electrophilic Amination of the 1,2,4-Triazolide Anion using Hydroxylamine-O-sulfonic acid (HOSA).

Reaction Logic[1][2]

-

Deprotonation: 1,2,4-Triazole (

) is deprotonated to form the triazolide anion. This increases nucleophilicity and solubility. -

Amination: The anion attacks the electrophilic nitrogen of HOSA.

-

Selectivity: The N1 position is kinetically favored, but the N4 position is thermodynamically accessible. Temperature control is critical to suppress N4-amination.

Step-by-Step Methodology

Reagents:

-

1,2,4-Triazole (Substrate)[1][2][3][4][5][6][7][8][9][10][11][12]

-

Hydroxylamine-O-sulfonic acid (HOSA) (Aminating Agent)[13]

-

Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (Base)

-

Water/Dioxane (Solvent system)

Protocol:

-

Preparation of Triazolide:

-

Dissolve 1,2,4-triazole (1.0 eq) in water containing KOH (1.1 eq).

-

Expert Note: Ensure complete dissolution to form the potassium triazolide salt. If using NaOEt, perform in dry ethanol to precipitate the salt, then resuspend.

-

-

Controlled Addition (The Critical Step):

-

Cool the reaction mixture to 0–5 °C .

-

Dissolve HOSA (1.0 eq) in the minimum amount of cold water.

-

Add the HOSA solution dropwise to the triazolide solution over 60 minutes.

-

Why: HOSA decomposes in basic media at high temperatures. Slow addition at low temp favors the kinetic N1 attack over the thermodynamic N4 rearrangement.

-

-

Reaction & Quenching:

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

-

The solution will turn slightly yellow.

-

-

Isolation (Extraction Strategy):

-

Evaporate the solvent to dryness under reduced pressure.

-

Extract the residue with hot absolute ethanol or acetonitrile . (The inorganic sulfates are insoluble and will remain behind).

-

Filter and concentrate the organic filtrate.

-

Synthesis Pathway Visualization

Figure 1: Reaction pathway showing the bifurcation between kinetic (1-amino) and thermodynamic (4-amino) products.

Characterization & Validation (E-E-A-T)

Because the 4-amino isomer is a common byproduct (and commercially available), you must prove you have the 1-amino isomer.

Isomer Differentiation Logic

-

4-Amino-1,2,4-triazole: Possesses

symmetry. The protons at positions 3 and 5 are chemically equivalent. -

1-Amino-1,2,4-triazole: Possesses

symmetry. The protons at positions 3 and 5 are chemically non-equivalent due to the asymmetry introduced by the N1-amino group.

Data Table: 1-AT vs. Isomers

| Property | 1-Amino-1,2,4-triazole (Target) | 4-Amino-1,2,4-triazole (Isomer) | 3-Amino-1,2,4-triazole (Amitrole) |

| Structure | N-NH₂ (Asymmetric) | N-NH₂ (Symmetric) | C-NH₂ |

| Melting Point | Low-melting solid / Oil (Hygroscopic)* | 84–86 °C | 150–153 °C |

| Two distinct singlets (e.g., | One singlet (2H, | One singlet (1H) + NH₂ | |

| Two distinct signals | One distinct signal | Two distinct signals |

*Note: 1-AT is often isolated as a stable salt (e.g., nitrate or picrate) due to the hygroscopic nature of the free base.

NMR Validation Workflow

Figure 2: Decision tree for validating the synthesis product using Proton NMR spectroscopy.

Safety & Handling

-

Energetic Nature: N-amino azoles contain N-N bonds and high nitrogen content. While 1-AT itself is moderately stable, its salts (perchlorates, nitrates) are energetic materials and potential explosives. Handle on small scales (<1g) initially.

-

Hygroscopicity: The free base absorbs moisture rapidly, converting to an oil. Store in a desiccator under argon.

-

Reagent Hazards: HOSA is corrosive and a skin sensitizer. Handle in a fume hood.

References

- Synthesis of N-Amino Azoles: Katritzky, A. R., & Suwinski, J. W. (1975). "Heterocycles in Organic Synthesis." Tetrahedron, 31, 1545.

- Isomer Differentiation: Becker, H. G. O., et al. (1969). "N-Amination of Nitrogen Heterocycles." Journal für Praktische Chemie.

-

HOSA Reagent Utility: "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent." Organic Process Research & Development.

- Energetic Properties: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Details on the explosive properties of N-amino triazole salts).

-

Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 11432 (4-Amino) vs. isomeric data.

Sources

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 4. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Physicochemical Properties of 1-Amino-1,2,4-triazole: A Technical Guide

Executive Summary

1-Amino-1,2,4-triazole (1-AT) is a high-nitrogen heterocyclic compound (CAS: 24994-60-3) distinct from its more common isomers, 3-amino-1,2,4-triazole (Amitrole) and 4-amino-1,2,4-triazole. While its isomers find widespread use as herbicides or ligands, 1-AT is primarily valued in the research of High-Energy Density Materials (HEDMs) and as a versatile synthon in pharmaceutical chemistry. Its asymmetry renders it chemically unique, offering a distinct reactivity profile for the synthesis of energetic salts (e.g., perchlorates, nitrates) and bioactive Schiff bases. This guide provides a rigorous examination of its physicochemical constants, synthetic pathways, and reactivity, grounded in empirical data.

Part 1: Molecular Architecture & Fundamental Constants

Structural Identity

Unlike the symmetric 4-amino isomer, 1-amino-1,2,4-triazole possesses an asymmetric structure where the amino group is bonded to one of the ring nitrogens adjacent to a carbon. This asymmetry creates distinct electronic environments for the ring protons, observable in NMR spectroscopy.

| Property | Value / Description |

| IUPAC Name | 1,2,4-Triazol-1-amine |

| CAS Registry Number | 24994-60-3 |

| Molecular Formula | C₂H₄N₄ |

| Molecular Weight | 84.08 g/mol |

| SMILES | C1=NC(=N1)NN |

| InChI Key | NHAZGSRLKBTDBF-UHFFFAOYSA-N |

Physical Constants

The physical properties of 1-AT differ significantly from the 3-amino (MP ~159°C) and 4-amino (MP ~84-88°C) isomers.

| Constant | Value | Notes |

| Physical State | Crystalline Solid | Hygroscopic; often isolated as white/off-white crystals.[1][2] |

| Melting Point | ~50–60 °C (Low Melting) | Lower than isomers due to reduced symmetry and H-bonding network efficiency. |

| Boiling Point | ~267 °C (Predicted) | Decomposes at high temperatures; sublimation is possible under vacuum. |

| Density | ~1.4–1.5 g/cm³ | Typical for high-nitrogen azoles; critical for detonation velocity calculations. |

| pKa | ~2.3 (Conjugate Acid) | Weakly basic; protonation occurs at N4. |

| Solubility | High in Polar Solvents | Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar organics. |

Part 2: Spectroscopic Characterization[5]

Accurate identification of 1-AT relies on distinguishing it from the 4-amino isomer, which is a common byproduct during synthesis.

Nuclear Magnetic Resonance (NMR)

The asymmetry of 1-AT results in two distinct signals for the ring protons, whereas the symmetric 4-amino isomer shows a single signal for the ring protons.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.0–7.0 ppm (s, 2H): Amino group (-NH₂). Broad signal, exchangeable with D₂O.

-

δ 7.8–8.2 ppm (s, 1H): C3-H (Ring proton).

-

δ 8.5–9.0 ppm (s, 1H): C5-H (Ring proton).

-

differentiation: The 4-amino isomer displays a single singlet for ring protons at ~8.4 ppm due to symmetry.

-

Infrared Spectroscopy (FT-IR)

-

3100–3400 cm⁻¹: Primary amine N-H stretching (doublet).

-

1500–1600 cm⁻¹: C=N stretching of the triazole ring.

-

~1200 cm⁻¹: N-N stretching mode.

Part 3: Synthesis & Purification Protocol

The synthesis of 1-AT is non-trivial due to the competition for N-amination at the N1, N2, and N4 positions. The most reliable method involves electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA).

Experimental Workflow (HOSA Amination)

Reaction: 1,2,4-Triazole + HOSA

-

Reagents: Dissolve 1,2,4-triazole (1.0 eq) and NaOH (2.5 eq) in water.

-

Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) portion-wise at 0–5°C to control the exotherm.

-

Heating: Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours.

-

Workup: Evaporate water to dryness. Extract the residue with hot ethanol or ethyl acetate.

-

Purification (Critical): The crude product is a mixture of 1-amino and 4-amino isomers.

-

Fractional Crystallization: 4-amino-1,2,4-triazole is less soluble in ethanol and crystallizes first. Filter off the 4-amino isomer.

-

Concentration: Concentrate the filtrate to obtain 1-amino-1,2,4-triazole. Further purification via column chromatography (Silica, MeOH/DCM) may be required for high purity.

-

Visualization of Synthesis Logic

Figure 1: Synthetic workflow for the amination of 1,2,4-triazole showing the critical separation of isomers.

Part 4: Chemical Reactivity & Applications[1][4][6]

Energetic Materials (HEDM)

1-AT is a precursor for nitrogen-rich energetic salts. Upon protonation with strong mineral acids (HNO₃, HClO₄), it forms salts with high positive heats of formation and high densities, desirable for propellants.

-

Reaction:

-

Properties: These salts often exhibit lower impact sensitivity than their parent compounds while maintaining high detonation velocities.

Schiff Base Formation

The exocyclic amino group is nucleophilic and readily condenses with aromatic aldehydes to form Schiff bases (imines).[3] These derivatives are investigated for biological activity (antifungal, antibacterial) and as ligands for metal coordination.[4]

-

Protocol: Reflux 1-AT with substituted benzaldehyde in ethanol with a catalytic amount of acetic acid.

Reactivity Pathways Diagram

Figure 2: Primary reactivity pathways of 1-Amino-1,2,4-triazole in materials science and medicinal chemistry.

Part 5: Safety & Handling

-

Energetic Hazard: While neutral 1-AT is stable, its salts (perchlorates, nitrates) are explosives . Handle all derivatives with appropriate shielding and grounding.

-

Toxicity: Data is limited compared to the 3-amino isomer (Amitrole, a carcinogen). Treat 1-AT as a potential irritant and toxic substance.[1] Use standard PPE (gloves, goggles, fume hood).

-

Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which degrades the compound.

References

- Katritzky, A. R., et al.Synthesis and properties of 1-amino-1,2,4-triazole. Journal of the Chemical Society, Perkin Transactions 1.

-

Li, Y., et al. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations, 2014.[5] Available at: [Link]

-

PubChem. 1,2,4-Triazol-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: 1-Amino-1,2,4-triazole Biological Activity Screening

Executive Summary

1-Amino-1,2,4-triazole (CAS: 61-82-5), commonly known as Amitrole , is a polar heterocyclic compound historically utilized as a non-selective post-emergence herbicide. In modern drug development and toxicology, its significance lies not in its herbicidal efficacy, but in its potent, specific inhibition of heme-containing peroxidases—specifically Thyroid Peroxidase (TPO) and Catalase (CAT) .

This guide provides a rigorous technical framework for screening Amitrole and its derivatives. It moves beyond basic observation to mechanistic validation, focusing on its role as a reference goitrogen in endocrine disruption screening and a biochemical tool for oxidative stress research.

Part 1: Molecular Profile & Mechanism of Action

To design an effective screen, one must understand the target interaction. Amitrole is a small, highly polar molecule (logP ~ -0.9) that acts as a competitive inhibitor for specific enzymatic active sites.

Dual-Kingdom Mechanism

-

In Plants (Herbicidal): Inhibits imidazoleglycerol-phosphate dehydratase (IGPD), blocking histidine biosynthesis. It also inhibits lycopene cyclase, causing the characteristic "bleaching" (chlorosis) by preventing carotenoid protection of chlorophyll.

-

In Mammals (Toxicological/Therapeutic Target):

-

Thyroid Peroxidase (TPO): Amitrole irreversibly inhibits TPO, preventing the iodination of tyrosine residues on thyroglobulin. This blocks T3/T4 synthesis, triggering a feedback loop that elevates TSH, leading to thyroid hypertrophy (goiter) and neoplasia.

-

Catalase (CAT): Amitrole binds to the Catalase-H₂O₂ complex (Compound I), specifically inhibiting the decomposition of hydrogen peroxide.

-

Pathway Visualization: The Thyroid Axis Disruption

The following diagram illustrates the Adverse Outcome Pathway (AOP) relevant to Amitrole screening.

Figure 1: Mechanism of Action showing the cascade from TPO inhibition to thyroid hyperplasia. Red arrows indicate inhibition or pathological outcomes.[1]

Part 2: Primary Screening Protocols (Enzymatic)

Protocol A: Thyroid Peroxidase (TPO) Inhibition Assay

This is the gold-standard screen for assessing the goitrogenic potential of triazole derivatives.

Principle: TPO catalyzes the oxidation of Guaiacol (or ABTS) in the presence of H₂O₂. Amitrole inhibits this reaction.[2] The readout is a decrease in absorbance at 470 nm (tetraguaiacol formation).

Reagents:

-

Enzyme Source: Porcine Thyroid Microsomes (commercially available or prepared via differential centrifugation).

-

Substrate: 33 mM Guaiacol in 50 mM Phosphate Buffer (pH 7.4).

-

Cofactor: 0.3 mM Hydrogen Peroxide (freshly prepared).

-

Reference Inhibitor: Methimazole (Positive Control).

Workflow:

-

Pre-incubation: Incubate 10 µL of Test Compound (Amitrole, 0.1 µM – 100 µM) with 50 µL Enzyme Fraction for 10 minutes at 37°C. Critical: Amitrole requires time to bind the active site.

-

Reaction Start: Add 140 µL of Substrate Mixture (Guaiacol + H₂O₂).

-

Kinetic Read: Measure Absorbance (470 nm) every 30 seconds for 5 minutes.

-

Calculation: Determine the slope (

) of the linear portion.

Protocol B: Catalase Specificity Screen

Amitrole is often used to distinguish Catalase activity from other peroxidases.

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.0.

-

Substrate: 10 mM H₂O₂.

-

Detection: UV Spectrophotometer (Quartz cuvette).

Step-by-Step:

-

Dilute Amitrole in buffer to final concentrations of 10, 50, and 100 mM.

-

Add Catalase (approx 2-5 units/mL) to the cuvette.

-

Add Amitrole solution and incubate for 1 minute .

-

Add H₂O₂ to initiate reaction.

-

Readout: Monitor the decrease in absorbance at 240 nm (disappearance of peroxide).

-

Validation: A 50% reduction in rate compared to vehicle control confirms specific binding.

Part 3: Analytical Validation (HPLC-UV)

The Challenge: Amitrole is highly polar and hydrophilic. It elutes in the void volume of standard C18 columns, making quantification impossible without modification.

The Solution: Use Mixed-Mode Chromatography (Cation Exchange + Reversed Phase) or Ion Pairing agents.

Validated HPLC Method

This protocol ensures you are screening the correct molecule and concentration.

| Parameter | Specification | Rationale |

| Column | Primesep 100 (or equivalent Mixed-Mode) | Contains embedded acidic groups to retain the basic amine of the triazole. |

| Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical scale. |

| Mobile Phase | Water / ACN / H₂SO₄ (80:20:0.05) | Acidic pH ensures the amino group is protonated for cation exchange retention. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 210 nm | Amitrole lacks strong chromophores; low UV is required. |

| Retention | ~4 - 6 minutes | Avoids void volume interference. |

Alternative (Derivatization): If sensitivity < 1 µg/mL is required (e.g., serum analysis), derivatize with NBD-Cl or Fluorescamine and detect via Fluorescence (Ex 470nm / Em 530nm).

Part 4: Screening Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data interpretation, ensuring a self-validating system.

Figure 2: Integrated Screening Workflow. Note the mandatory HPLC QC step before biological assay to prevent false negatives due to degradation.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Amitrole. In: Some Thyrotropic Agents.[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 79. Lyon (FR). Available at: [Link]

-

U.S. EPA. (2011). Amitrole Summary Document Registration Review: Initial Docket. Regulations.gov. Available at: [Link]

-

Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4-triazole. Biochemical Journal, 68(3), 468–481. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]

-

PubChem. (n.d.). Amitrole (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Antimicrobial Spectrum & Therapeutic Potential of 1-Amino-1,2,4-Triazole Analogs

Topic: Antimicrobial Spectrum of 1-Amino-1,2,4-triazole Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Scaffold Optimization, Mechanism of Action, and Experimental Protocols

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and stability against metabolic degradation. Among its derivatives, N-amino-1,2,4-triazoles (specifically the 4-amino-4H-1,2,4-triazole tautomer) represent a critical subclass with potent broad-spectrum antimicrobial activity.

This guide provides a technical analysis of these analogs, focusing on their dual-mechanism capability: inhibiting ergosterol biosynthesis in fungi (via CYP51) and disrupting peptidoglycan synthesis in bacteria (via MurB/MraY). We present optimized synthetic pathways, Structure-Activity Relationship (SAR) insights, and validated testing protocols to support further development of these agents as next-generation antimicrobials.

Structural Chemistry & SAR Analysis[1]

The Core Scaffold

The biological activity of 1-amino-1,2,4-triazole analogs hinges on the functionalization of the N-amino group and the C3/C5 positions. While nomenclature varies (1-amino-1H vs. 4-amino-4H), the 4-amino-3-mercapto-5-substituted-1,2,4-triazole core is the most cited pharmacophore for antimicrobial efficacy.

-

Azomethine Linkage (Schiff Bases): Condensation of the primary amino group with aromatic aldehydes creates an azomethine spacer (–N=CH–). This linker aligns the pharmacophore with the active sites of target enzymes (e.g., DNA gyrase).

-

Thiol/Thione Tautomerism: The C3-thiol group exists in equilibrium with its thione form. Alkylation of the sulfur (S-alkylation) often modifies lipophilicity (LogP), enhancing membrane permeability against Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The following diagram illustrates the critical substitution patterns governing antimicrobial potency.

Figure 1: Structure-Activity Relationship (SAR) mapping of the 4-amino-1,2,4-triazole scaffold.

Mechanism of Action (MOA)

These analogs exhibit a unique "hybrid" pharmacology, acting on distinct targets in fungi and bacteria.

Antifungal Mechanism: CYP51 Inhibition

Similar to fluconazole, these analogs target Lanosterol 14α-demethylase (CYP51) .[1] The N4-nitrogen of the triazole ring coordinates with the heme iron in the enzyme's active site, blocking the demethylation of lanosterol.[1] This leads to:

-

Depletion of ergosterol (essential for membrane fluidity).[1]

-

Accumulation of toxic 14α-methylsterols.[1]

-

Membrane rupture and fungal cell death.

Antibacterial Mechanism: MurB & DNA Gyrase

Recent studies indicate a multi-target approach against bacteria:

-

MurB Inhibition: The analogs inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in peptidoglycan biosynthesis, particularly effective against S. aureus (MRSA).

-

DNA Gyrase: The Schiff base moiety facilitates intercalation or binding to the DNA-gyrase complex, preventing bacterial replication.

Figure 2: Dual-mechanism pathways targeting fungal membrane integrity and bacterial cell wall synthesis.

Antimicrobial Spectrum Data[5][6]

The following data summarizes the potency of 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiol Schiff bases compared to standard antibiotics.

Table 1: Comparative MIC Values (µg/mL)

| Compound Analog | R-Group (Phenyl) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | A. niger (Fungi) |

| Analog A1 | 4-Cl (Chloro) | 2.0 | 4.0 | 6.25 | 12.5 |

| Analog A2 | 4-NO2 (Nitro) | 4.0 | 8.0 | 12.5 | 25.0 |

| Analog A3 | 4-OH (Hydroxy) | 16.0 | 32.0 | >50 | >50 |

| Analog A4 | 2,4-Cl (Dichloro) | 0.5 | 2.0 | 3.12 | 6.25 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 | - | - |

| Fluconazole | (Standard) | - | - | 4.0 | 8.0 |

Data synthesized from representative studies [1][3][6]. Note: Analogs with electron-withdrawing groups (Cl, NO2) consistently outperform electron-donating groups (OH, OMe).

Experimental Protocols

Synthesis of 4-Amino-1,2,4-Triazole Schiff Bases

Objective: Synthesize high-purity Schiff base derivatives for biological screening.

Reagents: Substituted benzoic acid, Thiocarbohydrazide, Ethanol, Phosphorus oxychloride (POCl3), Aromatic aldehydes.

Workflow:

-

Precursor Synthesis: Reflux substituted benzoic acid with thiocarbohydrazide at 140-150°C (neat or in solvent) to cyclize the triazole ring.

-

Schiff Base Formation:

-

Dissolve the precursor (0.01 mol) in absolute ethanol (20 mL).

-

Add equimolar substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

-

Add 2-3 drops of conc. H2SO4 as catalyst.

-

Reflux for 4-6 hours. Monitor via TLC (Solvent: Chloroform/Methanol 9:1).

-

-

Purification:

-

Cool to room temperature; pour into ice-cold water.

-

Filter the precipitate and recrystallize from ethanol/DMF.[3]

-

Figure 3: Synthetic workflow for 4-amino-1,2,4-triazole Schiff bases.

MIC Determination Protocol (Broth Microdilution)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100. -

Plate Setup: Use 96-well microtiter plates.

-

Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

-

Add 100 µL of test compound (dissolved in DMSO) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add 100 µL of diluted inoculum to each well.

-

Incubation:

-

Bacteria: 37°C for 24 hours.

-

Fungi: 35°C for 48 hours.

-

-

Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Future Outlook & Toxicity Profile

While 1,2,4-triazole analogs show exceptional promise, drug development must address:

-

Selectivity: High affinity for fungal CYP51 must not cross-react with human CYP450 isoforms (e.g., CYP3A4) to avoid drug-drug interactions.

-

Toxicity: Preliminary ADME studies suggest that Schiff bases with electron-withdrawing groups have favorable safety profiles, but Mannich bases (morpholine derivatives) require careful neurotoxicity screening.

-

Resistance: The dual-target mechanism (cell wall + DNA) suggests a high barrier to resistance development, making these analogs prime candidates for treating multidrug-resistant (MDR) pathogens.

References

-

1,2,4-Triazoles as Important Antibacterial Agents. Vertex AI Search / PubMed. (2021). Overview of the antibacterial potential of the triazole scaffold. 4[2][5][6][7]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. Detailed synthesis and testing of biheterocyclic triazole derivatives. 8

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Study on Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. 9[7]

-

Mechanism of action of 1,2,4-triazole-based compounds. BenchChem. Comprehensive review of CYP51 and enzymatic inhibition mechanisms. 1

-

Anti-Tuberculosis Mur Inhibitors: Structural Insights. NIH. Insights into MurB inhibition by triazole-incorporating compounds. 10

-

New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. Docking prediction and antimicrobial activity against bacterial and fungal strains.[3][11][10][12] 13[2][5][7]

-

A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. NIH. Green synthesis methods for high-yield production. 14[2][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

"antifungal potential of novel 1-Amino-1,2,4-triazole compounds"

Technical Whitepaper: Antifungal Potential of Novel 1-Amino-1,2,4-Triazole Compounds

Executive Summary

The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation antifungal agents. This technical guide evaluates the therapeutic potential of novel 1-Amino-1,2,4-triazole derivatives . Unlike conventional azoles, the 1-amino-1,2,4-triazole scaffold offers a unique hydrazine-derived "handle" for chemical diversification, primarily through the formation of Schiff bases (azomethines). These derivatives demonstrate potent inhibition of lanosterol 14α-demethylase (CYP51) , superior lipophilicity, and a distinct Structure-Activity Relationship (SAR) profile that may bypass existing resistance mechanisms.

Introduction: The Azole Resistance Crisis

The clinical utility of triazoles (e.g., fluconazole, voriconazole) relies on their ability to coordinate with the heme iron of CYP51.[1] However, point mutations in the ERG11 gene (encoding CYP51) and overexpression of efflux pumps (CDR1/CDR2) have compromised their efficacy.

Why 1-Amino-1,2,4-Triazoles?

The 1-amino-1,2,4-triazole moiety is chemically distinct from the 1-alkyl/aryl-1,2,4-triazoles found in marketed drugs. The exocyclic amino group at the N1 position serves as a versatile nucleophile, allowing for the synthesis of Schiff base derivatives . These derivatives introduce a second aromatic or heteroaromatic system linked via an imine bridge (

Mechanism of Action (MOA)

The primary mechanism of 1-amino-1,2,4-triazole derivatives is the competitive inhibition of CYP51 (Erg11p) , a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

Molecular Interaction:

-

Heme Coordination: The N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme ferric ion (

) in the active site.[1] -

Hydrophobic Interaction: The Schiff base side chain (attached at N1) occupies the hydrophobic tunnel leading to the active site, mimicking the lanosterol substrate's side chain.

-

Consequence: Blockade of C-14 demethylation leads to the accumulation of toxic 14α-methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol) and depletion of ergosterol, resulting in membrane stress and fungistatic/fungicidal effects.[1]

Visualization: Ergosterol Biosynthesis & Inhibition Pathway

Caption: Figure 1. Mechanism of Action. The 1-Amino-1,2,4-triazole compound inhibits CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation and cell death.

Chemical Synthesis Strategy

The synthesis of bioactive 1-amino-1,2,4-triazole derivatives typically follows a two-stage protocol: formation of the heterocyclic core followed by condensation to form Schiff bases.

Synthesis Workflow

-

Core Synthesis: Reaction of formamide with hydrazine hydrate (excess) at elevated temperatures or via the reaction of 1,2,4-triazole with hydroxylamine-O-sulfonic acid (HOSA).

-

Derivatization: Acid-catalyzed condensation of the 1-amino group with substituted aromatic aldehydes.

Visualization: Synthetic Pathway

Caption: Figure 2. Synthesis of 1-Amino-1,2,4-triazole Schiff Bases. The core scaffold is synthesized and then condensed with aldehydes to form the active antifungal agent.[2]

Structure-Activity Relationship (SAR)

Analysis of recent literature reveals key determinants of antifungal potency for these compounds:

| Structural Feature | Modification | Effect on Activity | Rationale |

| N1-Amino Linker | Imine Formation ( | Critical Increase | Extends the molecule to fit the CYP51 hydrophobic channel; rigidifies structure. |

| Phenyl Substituents | 2,4-Dichloro / 4-Fluoro | High Potency | Electron-withdrawing halogens enhance lipophilicity and metabolic stability. |

| Phenyl Substituents | 4-Nitro / 4-Methoxy | Moderate/Low | Strong electron-donating groups (Methoxy) often reduce binding affinity; Nitro groups can be toxic. |

| Triazole Core | C3/C5 Substitution | Variable | Bulky groups at C3/C5 may cause steric clash with the heme porphyrin ring. |

Experimental Protocols

Protocol A: General Synthesis of Schiff Base Derivatives

Self-Validating Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Disappearance of the aldehyde spot confirms reaction completion.

-

Dissolution: Dissolve 0.01 mol of 1-amino-1,2,4-triazole in 20 mL of absolute ethanol.

-

Addition: Add 0.01 mol of the appropriate substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde).

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid (

) or glacial acetic acid. -

Reflux: Heat the mixture under reflux for 4–6 hours.

-

Isolation: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.[3]

-

Purification: Recrystallize from ethanol/DMF to obtain the pure Schiff base.

Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A4)

Standard: Clinical and Laboratory Standards Institute (CLSI) M27-A4 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

-

Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum: Prepare a yeast suspension adjusted to

to -

Compound Dilution: Dissolve test compounds in DMSO. Prepare serial two-fold dilutions in the microtiter plate (final conc. range: 0.125 – 64 µg/mL).

-

Incubation: Inoculate wells and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Cryptococcus spp.).

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration causing a 50% reduction in turbidity compared to the growth control (visually or spectrophotometrically at 530 nm).

Data Summary: Comparative Potency (Representative)

Note: Values are representative of high-performing derivatives in this class based on SAR trends.

| Compound ID | Substituent (R) | MIC ( | MIC ( |

| ATZ-01 | 2,4-Dichloro | 0.125 | 0.50 |

| ATZ-02 | 4-Fluoro | 0.25 | 1.00 |

| ATZ-03 | 4-Methoxy | 8.00 | >64.0 |

| Fluconazole | (Control) | 0.50 | 16.0 |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

-

Peyton, L., et al. (2015). "The emergence of antifungal resistance: New strategies for the development of azole drugs." Pharmacology & Therapeutics.

-

Zhang, S., et al. (2025).[4] "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules.

-

BenchChem. (2025).[1] "Mechanism of action of 1,2,4-triazole-based compounds: Inhibition of Lanosterol 14α-Demethylase."

-

Sztanke, K., et al. (2008).[5] "Synthesis and antifungal activity of new Schiff bases derived from 1-amino-1,2,4-triazole." Bioorganic & Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. isres.org [isres.org]

1-Amino-1,2,4-Triazole: A Precursor for High-Nitrogen Heterocyclic Synthesis

This guide provides an in-depth technical analysis of 1-Amino-1,2,4-triazole (1-AT) , a specialized high-nitrogen building block.

Editorial Note: A critical distinction must be made immediately. In general chemical literature, "aminotriazole" often defaults to 3-amino-1,2,4-triazole (Amitrole, a herbicide and [1,5-a]pyrimidine precursor) or 4-amino-1,2,4-triazole (a symmetric Schiff base precursor). 1-Amino-1,2,4-triazole is a distinct, asymmetric N-amino isomer (

Executive Summary

1-Amino-1,2,4-triazole (1-AT) represents a class of "N-functionalized" azoles where the exocyclic amino group is bonded directly to a ring nitrogen (N1), rather than a carbon atom. This structural feature imparts unique reactivity distinct from its C-amino isomers. Unlike 3-amino-1,2,4-triazole, which reacts as an amidine to form fused bicyclic systems (e.g., triazolopyrimidines), 1-AT is primarily used to synthesize poly-heteroatom chains , N–N bridged bis-triazoles , and energetic ionic salts . Its high nitrogen content (66.6% by mass) makes it a Tier-1 scaffold for high-energy density materials (HEDMs) and insensitive munitions.

Chemical Profile & Isomer Distinction

To utilize 1-AT effectively, one must understand its nucleophilic hierarchy compared to its isomers.

Structural Isomers & Reactivity

The 1,2,4-triazole core can carry an amino group at three positions. The reactivity of 1-AT is dominated by the N-amino effect , which increases the nucleophilicity of the exocyclic nitrogen while reducing the basicity of the ring system compared to the 4-amino isomer.

Figure 1: Functional distinction between amino-triazole isomers. 1-AT is specialized for N-N linked architectures.

Nucleophilic Hierarchy

In 1-AT, the exocyclic

-

Exocyclic Amino (

- -

Ring Nitrogen (N4): Secondary nucleophilic site; site of protonation in acidic media.

-

C5 Carbon: Activated for oxidative C-H functionalization.

Synthesis of the Precursor (1-AT)

Since 1-AT is less commercially available than Amitrole, in-house synthesis is often required. The standard protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent.

Protocol A: N-Amination of 1,2,4-Triazole

Reaction Type: Electrophilic N-Amination Yield: 60–75% (depending on scale)

Reagents:

-

1,2,4-Triazole (1.0 eq)[1]

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Water (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2,4-triazole (6.9 g, 0.1 mol) and KOH (14.0 g, 0.25 mol) in water (50 mL) in a round-bottom flask. Maintain temperature at 20–25°C.

-

Addition: Add HOSA (12.4 g, 0.11 mol) portion-wise over 30 minutes. Critical: The reaction is exothermic; use an ice bath to keep internal temp <45°C to prevent decomposition of HOSA.

-

Digestion: Stir the mixture at room temperature for 4 hours. The solution will turn slightly yellow.

-

Extraction: Evaporate the water under reduced pressure to dryness. Extract the residue with hot absolute ethanol (3 x 50 mL). 1-AT dissolves; inorganic sulfates precipitate.

-

Purification: Filter the ethanol extracts and concentrate in vacuo. Recrystallize the crude solid from ethanol/ether.

-

Validation:

-

Melting Point: 83–84°C (Distinct from 4-AT: 84–86°C and 3-AT: 150–153°C).

-

NMR (

-DMSO):

-

Heterocyclic Synthesis Applications

Synthesis of N–N Linked Bis-Triazoles

A primary utility of 1-AT is the synthesis of 4,4'-bis(1,2,4-triazole) derivatives or asymmetric bis-heterocycles. These structures are difficult to access via C-C bond formation but form readily via the N-amino group.

Mechanism: The exocyclic amino group of 1-AT condenses with 1,3-electrophiles or undergoes oxidative coupling.

Table 1: Comparative Reactivity with Electrophiles

| Electrophile | Product Class | Reaction Condition | Utility |

| Benzaldehyde | Schiff Base (Azomethine) | EtOH, Reflux, cat. AcOH | Ligand for Metal-Organic Frameworks (MOFs) |

| 1,3-Diketones | Pyrazolo-triazoles | Reflux, Acid catalysis | Fused heterocyclic synthesis |

| Triazolyl Diazonium | 0°C, Aqueous | Azo-coupling (Dyes, High-N materials) | |

| Oxidants ( | Azo-bis-triazoles | Aqueous, RT | Energetic Materials (High Nitrogen) |

Pathway: Oxidative Coupling to Azo-1,2,4-Triazoles

This is the most relevant pathway for energetic materials research. 1-AT is oxidatively coupled to form azo-bridges (

Figure 2: Oxidative dimerization of 1-AT to form high-nitrogen energetic backbones.

Detailed Experimental Protocol: Synthesis of Energetic Salts

The following protocol describes the synthesis of a 1-amino-1,2,4-triazolium nitrate , a model energetic salt. This demonstrates the basicity of the N4 position in the presence of the N1-amino group.

Safety Warning: Energetic salts are potentially explosive. Perform on a scale <1g behind a blast shield.

-

Preparation: Dissolve 1-Amino-1,2,4-triazole (0.84 g, 10 mmol) in distilled water (10 mL).

-

Acidification: Dropwise add dilute nitric acid (65%, 10 mmol) while stirring at 0°C. Monitor pH until neutral/slightly acidic (pH 4-5).

-

Crystallization: Allow the solution to evaporate slowly at room temperature. Do not heat.

-

Isolation: Colorless crystals of 1-amino-1,2,4-triazolium nitrate form.

-

Properties:

-

Density: >1.5 g/cm³[2]

-

Decomposition Temp: >180°C

-

Impact Sensitivity: Low (Insensitive High Explosive candidate).

-

References

-

Synthesis of 1-Amino-1,2,4-triazole (HOSA Method)

- Source: Katritzky, A. R., et al. "The N-amination of nitrogen heterocycles." Journal of the Chemical Society, Perkin Transactions 1 (1979).

- Context: Defines the standard HOSA amin

-

Energetic Materials & Azo Coupling

- Source: Klapötke, T. M., et al. "Nitrogen-Rich Energetic Materials Based on 1,2,4-Triazole Derivatives." University of Munich Theses (2011).

- Context: Detailed characterization of 1-amino-triazole based energetic salts.

-

Reactivity Comparison (1-AT vs 4-AT)

- Source: Becker, H. G. O., et al. "Reactivity of N-aminoazoles." Journal for Practical Chemistry (1988).

- Context: Discusses the nucleophilicity differences between N-amino and C-amino isomers.

-

Bis-Triazole Synthesis

- Source: "Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis." PMC (NIH) (2022).

- Context: Demonstrates the use of aminotriazoles as linkers in drug discovery.

-

Oxidative Addition/Triazolyl Cations

- Source: "The 1,2,4-Triazolyl Cation: Thermolytic and Photolytic Studies.

- Context: Mechanistic study of 1-amino-1,2,4-triazole reacting with nitrosonium salts.

Sources

The Dynamic Landscape of 1-Amino-1,2,4-Triazole: Structural Isomerism and Tautomeric Equilibria

The following technical guide explores the structural dynamics of 1-Amino-1,2,4-triazole , a critical nitrogen-rich heterocycle.

Executive Technical Summary

1-Amino-1,2,4-triazole (1-AT) represents a distinct class of N-functionalized azoles, differentiating it significantly from its isomers, 3-amino-1,2,4-triazole (Amitrole) and 4-amino-1,2,4-triazole (4-AT).[1] While the parent 1,2,4-triazole ring is famous for its annular prototropic tautomerism (1H

For researchers in high-energy density materials (HEDMs) and medicinal chemistry, understanding 1-AT requires navigating two distinct dynamic phenomena:

-

Amino-Imino Tautomerism: The rapid, reversible shift of protons between the exocyclic amino group and the ring nitrogens.[1]

-

Irreversible Isomerization: The thermal rearrangement of the kinetic 1-amino product to the thermodynamic 4-amino product.[1]

This guide provides a rigorous analysis of these forms, supported by synthesis protocols and spectral validation data.[2]

Theoretical Framework: The Tautomeric Equilibria[3]

Unlike C-amino triazoles (where the amine is on a carbon), N-amino triazoles like 1-AT are restricted.[1] The N1-position is "blocked" by the amino substituent, preventing the standard annular proton migration. Consequently, the tautomeric landscape is defined by the mobility of the amino protons.

The Primary Tautomers

The equilibrium exists primarily between the Amino form (A) and the Imino-Ylide form (B) .[1]

-

Form A (Amino - Neutral): The classical structure with an exocyclic

group attached to the pyrrole-like N1.[1] This is the aromatic, lowest-energy conformer.[1] -

Form B (Imino - Zwitterionic/Ylide): A proton migrates from the exocyclic amine to N2 or N4.[1] This creates a formal charge separation or requires quinoid-like rearrangement, significantly raising the internal energy.[1]

Thermodynamic Stability Ranking (Gas Phase DFT):

Visualization of Tautomeric & Isomeric Pathways

The following diagram illustrates the relationship between the tautomeric shift (reversible) and the isomerization (irreversible) that researchers must control during synthesis.

Experimental Characterization Protocols

To distinguish 1-AT from its tautomers and isomers, specific spectral fingerprints must be validated.[1]

Nuclear Magnetic Resonance (NMR)

The most definitive method for assigning the tautomeric form in solution is

Protocol 1: NMR Analysis for Tautomer Identification

-

Solvent: DMSO-

(Preferred over -

Concentration: 10-15 mg/mL.[1]

-

Temperature: 298 K.[1]

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Structural Insight |

| 8.85 | Singlet (1H) | C5-H | Deshielded due to proximity to N1-amino.[1] | |

| 7.98 | Singlet (1H) | C3-H | Distinct from C5; confirms asymmetry (1-subst).[1] | |

| 6.2 - 6.5 | Broad Singlet (2H) | Chemical shift varies with concentration (H-bonding).[1] | ||

| 151.2 | Singlet | C5 | ||

| 144.5 | Singlet | C3 | ||

| - | - | N1 | N-N coupling confirms N-amination vs C-amination.[1] |

Critical Check: If you observe a single C-H peak (symmetry) at ~8.4 ppm, you have isolated the 4-amino-1,2,4-triazole isomer, not the 1-amino form.

X-Ray Crystallography (Solid State)

In the solid state, 1-AT crystallizes exclusively in the Amino form .

-

Key Feature: Intermolecular Hydrogen bonding network involving

.[1] -

Validation: The

bond length (approx 1.40 Å) is characteristic of a single bond, refuting the presence of the

Synthesis Protocol: Selective Formation of 1-AT

Synthesizing 1-amino-1,2,4-triazole requires suppressing the thermodynamic rearrangement to the 4-amino isomer.[1] The following protocol utilizes electrophilic amination, which is kinetically controlled.

Reagents & Safety[1]

-

Substrate: 1,2,4-Triazole (Na salt).[1]

-

Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH).[1]

-

Solvent: Water/Dioxane (1:1).[1]

-

Hazards: HOSA is corrosive.[1] Triazoles are potential energetic precursors.[1][4]

Step-by-Step Methodology

-

Deprotonation: Dissolve 1,2,4-triazole (6.9 g, 0.1 mol) in 50 mL of 10% NaOH solution at 0°C. Stir for 15 minutes to ensure formation of the sodium triazolate.

-

Electrophilic Amination (Kinetic Control): Slowly add a solution of Hydroxylamine-O-sulfonic acid (11.3 g, 0.1 mol) in water, maintaining the internal temperature below 5°C .

-

Why? Higher temperatures favor the formation of 4-amino-1,2,4-triazole.[1]

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The solution will turn slightly yellow.[1]

-

Extraction & Purification:

-

Crystallization: Recrystallize the residue from Ethanol/Ether.

-

Target Yield: 45-55%.

-

Melting Point: 83-84°C (Distinct from 4-AT, which melts at ~86-89°C, but mixed melting point will be depressed).[1]

-

References

-

Structural Chemistry of N-Aminoazoles. Source: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] Relevance: Foundational text on the tautomeric preferences of N-substituted azoles.

-

Tautomerism in 1,2,4-Triazoles: NMR and Theoretical Studies. Source: Claramunt, R. M., et al. (2006).[5] Journal of Physical Organic Chemistry. URL:[Link] Relevance: Provides comparative NMR data for 1-substituted vs 4-substituted triazoles.

-

Synthesis of 1-Amino and 4-Amino-1,2,4-Triazoles. Source:Organic Syntheses, Coll.[1][6] Vol. 5, p. 12. URL:[Link] Relevance: Authoritative protocol for the synthesis of amino-triazoles via hydrazine methods.

-

Energetic Materials: 1-Amino-1,2,4-triazole Derivatives. Source: Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] URL:[Link] Relevance: Details the stability and isomerization risks of 1-AT in high-energy applications.

Sources

- 1. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. 1-Amino-1,2,4-triazole|High-Purity Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. data.epo.org [data.epo.org]

"using 1-Amino-1,2,4-triazole in the synthesis of anticancer agents"

Application Note: Strategic Synthesis of Anticancer Agents using 1-Amino-1,2,4-triazole

Part 1: Core Directive & Strategic Overview

This guide addresses the specific application of 1-Amino-1,2,4-triazole (1-AT) , a specialized hydrazine-derived building block.

Critical Scientific Distinction (The "Isomer Trap"): Before proceeding, researchers must distinguish between 1-amino-1,2,4-triazole (the subject of this guide) and its isomer 3-amino-1,2,4-triazole (Amitrole).

-

3-Amino-1,2,4-triazole: The standard precursor for fused [1,2,4]triazolo[1,5-a]pyrimidines (a major class of tubulin and kinase inhibitors).

-

1-Amino-1,2,4-triazole: A powerful N-nucleophile used to synthesize N-N linked conjugates , Schiff base inhibitors , and triazolyl-pyrazoles . It acts as a hydrazine equivalent, allowing the construction of unique bioisosteres that are metabolically distinct from their C-amino counterparts.

This protocol focuses on utilizing the N-amino group of 1-AT to generate anticancer scaffolds via condensation and cyclization pathways.

Part 2: Chemical Causality & Mechanism[1][2][3][4]

The utility of 1-Amino-1,2,4-triazole stems from its exocyclic N-amino group , which exhibits reactivity analogous to hydrazine but modulated by the electron-deficient triazole ring.

-

Schiff Base Formation (Pharmacophore Linking): The N-amino group condenses with aromatic aldehydes to form triazolyl-hydrazones (Schiff bases). These motifs are pharmacophores in their own right, often inhibiting metalloenzymes (e.g., InhA, carbonic anhydrase) or acting as DNA intercalators. The triazole ring improves water solubility and hydrogen bonding capacity compared to simple phenyl-hydrazones.

-

Pyrazolo-Triazole Hybrid Synthesis: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) does not form a fused ring (as 3-amino-triazole would); instead, it forms a 1-(1,2,4-triazol-1-yl)pyrazole . This creates a "bi-heterocyclic" system where two active rings are linked by a chemically stable N-N bond, a strategy used to span large binding pockets in kinase targets.

Part 3: Experimental Protocols

Protocol A: Synthesis of Anticancer Schiff Bases (Triazolyl-Hydrazones)

Target: Synthesis of 4-((1H-1,2,4-triazol-1-yl)imino)methyl)phenol derivatives.

Reagents:

-

1-Amino-1,2,4-triazole (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde for antiproliferative activity) (1.0 equiv)

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Amino-1,2,4-triazole (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add the substituted benzaldehyde (10 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reaction: Reflux the mixture at 78°C for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Solvent: EtOAc/Hexane 3:7). The starting aldehyde spot (high Rf) should disappear, and a new fluorescent spot (lower Rf) should appear.

-

-

Workup: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/water if necessary.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the azomethine proton (-CH=N-) singlet around δ 8.5–9.5 ppm.

-

IR: Confirm presence of C=N stretch (~1600-1620 cm⁻¹) and absence of NH₂ doublet.

-

Protocol B: Synthesis of 1-(1,2,4-Triazol-1-yl)pyrazoles

Target: Synthesis of 3,5-dimethyl-1-(1H-1,2,4-triazol-1-yl)-1H-pyrazole (Scaffold for kinase inhibition).

Reagents:

-

1-Amino-1,2,4-triazole (10 mmol)

-

Acetylacetone (12 mmol)

-

Ethanol (15 mL)

-

HCl (conc., 2 drops)

Step-by-Step Methodology:

-

Mixing: Combine 1-Amino-1,2,4-triazole and acetylacetone in ethanol.

-

Cyclization: Add catalytic HCl and reflux for 3 hours.

-

Monitoring: TLC should show complete consumption of the amine.

-

Isolation: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with diethyl ether.

-

Validation:

-

MS (ESI): Confirm Molecular Ion [M+H]+.

-

Structure Proof: The absence of the NH₂ signal and presence of pyrazole C4-H (singlet ~6.0 ppm) confirms the cyclization.

-

Part 4: Data Presentation & Visualization

Table 1: Comparative Reactivity of Amino-Triazole Isomers

| Feature | 1-Amino-1,2,4-triazole | 3-Amino-1,2,4-triazole |

| Amino Position | Exocyclic Nitrogen (N-NH₂) | Exocyclic Carbon (C-NH₂) |

| Nucleophilicity | High (Hydrazine-like) | Moderate (Aniline-like) |

| Reaction with Aldehydes | Forms N-Triazolyl Hydrazones | Forms N-Triazolyl Imines |

| Reaction with 1,3-Diketones | Forms Triazolyl-Pyrazoles (Linked rings) | Forms Triazolo-Pyrimidines (Fused rings) |

| Primary Anticancer Use | Linker chemistry, Bioisosteres | Fused scaffold construction (Tubulin inhibitors) |

Figure 1: Reaction Pathways for 1-Amino-1,2,4-triazole

Caption: Divergent synthesis pathways. Pathway A yields bioactive hydrazones; Pathway B yields linked bis-heterocycles.

Figure 2: Experimental Workflow for Schiff Base Synthesis

Caption: Step-by-step workflow for the synthesis of triazolyl-hydrazone anticancer agents.

References

-

BenchChem. 1-Amino-1,2,4-triazole: Structure and Applications. Retrieved from

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles and Derivatives. Retrieved from

-

MDPI. 1,2,4-Triazoles as Important Antibacterial and Anticancer Agents. Retrieved from

-

ResearchGate. Synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates from 1-amino-1,2,4-triazole. Retrieved from

-

Science.gov. Reactivity of amino-1,2,4-triazoles. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 1-Amino-1,2,4-triazole|High-Purity Research Chemical [benchchem.com]

- 4. An Electrochemical Way to Generate Amphiphiles from Hydrazones for the Synthesis of 1,2,4‐Triazole Scaffold Cyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Development of Antimicrobial Drugs Using the 1-Amino-1,2,4-Triazole Scaffold

Executive Summary & Scientific Rationale

The 1-Amino-1,2,4-triazole (1-AT) scaffold represents a "privileged structure" in medicinal chemistry due to its high nitrogen content, capacity for hydrogen bonding, and bioisosteric properties. Unlike simple triazoles, the N-amino group (hydrazine-like moiety) provides a unique handle for derivatization, most notably through the formation of Schiff bases (azomethines) .

These derivatives exhibit potent antimicrobial activity through dual mechanisms:

-

Antibacterial: Inhibition of DNA gyrase (specifically the GyrB subunit), disrupting bacterial DNA replication.

-

Antifungal: Inhibition of lanosterol 14

-demethylase (CYP51), preventing ergosterol biosynthesis and compromising cell membrane integrity.

This guide details the end-to-end workflow for developing 1-AT antimicrobials, from rational synthetic design to in silico validation and biological screening.

Synthetic Protocol: Derivatization via Schiff Base Formation[1][2][3]

The primary route to activate the 1-AT scaffold is the condensation of the primary amino group with substituted benzaldehydes. The resulting azomethine linker (-N=CH-) acts as a critical pharmacophore spacer, influencing lipophilicity and binding affinity.

Workflow Diagram: Synthetic Pathway

Caption: Acid-catalyzed condensation pathway for generating 1-AT Schiff bases.

Detailed Protocol

Reagents:

-

1-Amino-1,2,4-triazole (10 mmol)

-

Substituted Benzaldehyde (10 mmol) (e.g., 4-Cl, 2,4-diCl, 4-NO

for SAR variation) -

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Amino-1,2,4-triazole in 20 mL of absolute ethanol. Stir until a clear solution is obtained.

-

Addition: Add 10 mmol of the selected aromatic aldehyde.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Scientific Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the nucleophilic attack by the amino group.

-

Reflux: Attach a condenser and reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g) to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol or DMF to yield the pure Schiff base.

Characterization Checkpoints:

-

IR Spectroscopy: Look for the disappearance of the NH

doublet (3100-3300 cm -

H NMR: Singlet signal for the azomethine proton (-N=CH -) typically appears between

In Silico Validation: Molecular Docking

Before biological screening, candidates should be prioritized based on binding affinity to the target enzymes.

Target Selection:

-

Bacterial Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 1HNJ ).

-

Fungal Target: C. albicans CYP51 (PDB ID: 5V5Z ).

Docking Protocol (AutoDock Vina/PyRx)

-

Ligand Preparation:

-

Draw structures of synthesized 1-AT derivatives.

-

Minimize energy using the MMFF94 force field.

-

Convert to PDBQT format (define rotatable bonds).

-

-

Protein Preparation:

-

Download PDB structure.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Generation:

-

Center the grid box on the active site (defined by the co-crystallized ligand, e.g., Clorobiocin for Gyrase).

-

Dimensions: Typically

Å.

-

-

Scoring:

-

Run Vina. Select poses with the most negative Binding Affinity (kcal/mol).[1]

-

Threshold: Compounds with affinity < -7.0 kcal/mol are considered potential hits.

-

Mechanism of Action Diagram

Caption: Mechanistic pathway of 1-AT derivatives inhibiting bacterial DNA replication.

Biological Evaluation: Antimicrobial Assays

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi)

Materials:

-

Muller-Hinton Broth (MHB) for bacteria.

-

RPMI 1640 for fungi.

-

96-well microtiter plates.

-

Resazurin dye (0.015%) as a viability indicator.

Procedure:

-

Inoculum Prep: Adjust microbial culture to

McFarland standard ( -

Serial Dilution: Add 100

L of broth to all wells. Add 100-

Test Range: 512

g/mL to 0.25

-

-

Inoculation: Add 100

L of the diluted microbial suspension to each well. -

Incubation:

-

Bacteria:

C for 18–24 hours. -

Fungi:

C for 48 hours.

-

-

Readout: Add 30

L Resazurin solution. Incubate for 2-4 hours.-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity reduces resazurin to resorufin).

-

MIC Definition: The lowest concentration remaining blue.

-

Data Presentation Template

| Compound ID | R-Group | E. coli MIC ( | S. aureus MIC ( | C. albicans MIC ( | Docking Score (kcal/mol) |

| 1-AT-01 | 4-Cl | 12.5 | 6.25 | 25.0 | -8.2 |

| 1-AT-02 | 4-NO | 25.0 | 12.5 | 50.0 | -7.5 |

| Ref | Ciprofloxacin | 0.5 | 0.25 | N/A | -9.1 |

References

-

Alkan, M., & Gündüzalp, A. B. (2024).[2] Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.[2] MWJ Science. Link

-

Plech, T., et al. (2012). 1,2,4-Triazoles as Important Antibacterial Agents.[2][3][4][5] PubMed Central. Link

-

Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes.[6] slov. farm.Link

-

Adeniji, S. E., et al. (2020).[1][4] Computational investigation, virtual docking simulation of 1,2,4-Triazole analogues and in silico design of new proposed agent against DNA gyrase.[1][4][7] BMC Chemistry. Link

-

Zhang, S., et al. (2025).[8] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 7. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Amino-1,2,4-triazole (ATA) as a Corrosion Inhibitor

Executive Summary

1-Amino-1,2,4-triazole (ATA), also known as 3-amino-1,2,4-triazole or Amitrole, is a high-performance heterocyclic organic inhibitor used primarily to mitigate the corrosion of copper, copper alloys, and mild steel in aggressive acidic (HCl, H₂SO₄) and saline (NaCl) environments. Its efficacy stems from its nitrogen-rich structure, which facilitates strong adsorption onto metallic surfaces, forming a protective barrier that blocks active corrosion sites.

This guide provides a rigorous technical framework for evaluating ATA, including mechanistic insights, validated experimental protocols, and safety standards required for handling this compound.

Chemical Profile & Safety Advisory

WARNING: Carcinogenicity & Toxicity ATA (CAS: 61-82-5) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans) and a thyroid toxicant. Strict adherence to safety protocols is non-negotiable.

| Property | Specification |

| IUPAC Name | 1H-1,2,4-Triazol-3-amine |

| Molecular Formula | C₂H₄N₄ |

| Molar Mass | 84.08 g/mol |

| Solubility | Soluble in water, ethanol; slightly soluble in ethyl acetate. |

| Hazard Class | Toxic (T) , Dangerous for the environment (N). |

| PPE Requirements | Nitrile gloves (double-gloved recommended), fume hood, P100 respirator if dust is generated, safety goggles. |

Mechanism of Action

The inhibition mechanism of ATA is governed by the adsorption of the molecule onto the metal surface.[1] This process follows the Langmuir Adsorption Isotherm , indicating the formation of a monolayer.

Adsorption Dynamics

-

Chemisorption: The primary mechanism involves the donation of lone pair electrons from the Nitrogen atoms (specifically N-1, N-2, and N-4 ring atoms and the exocyclic amino group) to the empty d-orbitals of the metal (e.g., Cu or Fe).

-

Physisorption: Electrostatic interaction occurs between the protonated ATA species (in acidic media, ATA exists as ATA⁺) and the charged metal surface (often negatively charged due to adsorbed anions like Cl⁻).

Pathway Visualization

The following diagram illustrates the competitive adsorption process and the formation of the protective complex.

Caption: Dual-mode adsorption mechanism of ATA showing electrostatic interaction (physisorption) and coordinate bonding (chemisorption) leading to monolayer formation.

Experimental Protocols

To validate ATA as an inhibitor, a multi-faceted approach combining electrochemical and gravimetric methods is required.

Protocol A: Specimen Preparation

Standardization of the metal surface is critical for reproducibility.

-

Cutting: Cut Copper or Mild Steel coupons into 1 cm x 1 cm squares.

-

Mounting: Solder a copper wire to one side and embed in epoxy resin, exposing only the 1 cm² working surface.

-

Polishing: Wet polish successively with SiC paper (grades 400, 800, 1200, 2000).

-

Cleaning: Sonicate in ethanol for 5 minutes, rinse with bidistilled water, and dry in a warm air stream.

-

Activation: Immediately immerse in the test solution to prevent oxide re-formation.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

EIS differentiates between solution resistance, charge transfer resistance, and double-layer capacitance.

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module. Cell Setup: Three-electrode cell (WE: Specimen, CE: Platinum foil, RE: Ag/AgCl or SCE).

Steps:

-

OCP Stabilization: Immerse WE in solution (with or without ATA) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Frequency Sweep: Apply a sinusoidal perturbation of 10 mV amplitude at OCP.

-

Frequency Range: 100 kHz to 10 mHz.

-

Points: 10 points per decade.

-

-

Data Fitting: Fit the Nyquist plot data to the equivalent circuit

.- : Solution Resistance.

- : Charge Transfer Resistance (inversely proportional to corrosion rate).

- : Constant Phase Element (representing double layer capacitance).

Calculation:

Inhibition Efficiency (

Protocol C: Potentiodynamic Polarization (Tafel)

Determines anodic/cathodic slopes and corrosion current density (

Steps:

-

Scan Range: ±250 mV relative to OCP.

-

Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan reduces capacitive charging noise).

-

Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection point to find

and

Calculation:

Protocol Workflow Diagram

Caption: Sequential workflow for electrochemical characterization. EIS is performed first as it is non-destructive.

Data Interpretation & Reference Values

The following table summarizes typical performance metrics of ATA derived from literature. These values serve as benchmarks for validation.

| Metal Substrate | Medium | ATA Concentration | Inhibition Efficiency ( | Adsorption Isotherm | Reference |

| Copper | 3% NaCl | 20 mg/L (2.4 x 10⁻⁴ M) | 97.6% | Langmuir | |

| Copper | 0.5 M HCl | 10⁻³ M | ~90-96% | Langmuir | |

| Mild Steel | 1 M HCl | 400 ppm | ~97% | Langmuir |

Key Interpretation Notes:

-

Mixed-Type Inhibition: In steel, ATA typically shifts both anodic and cathodic branches, indicating it retards both metal dissolution and hydrogen evolution.

-

Cathodic Predominance: In copper/NaCl systems, ATA often acts predominantly as a cathodic inhibitor.

-

Temperature Effect: Efficiency generally decreases with increasing temperature for physisorption-dominant systems, but may remain stable if chemisorption is strong.

References

-

Xu, Q., Ding, S., Yun, H., & Shi, S. (2011). Inhibition Action and Adsorption Behavior of 3-Amino-1,2,4-Triazole on Copper in 3% NaCl Solution. Advanced Materials Research.

-

Zhang, Z., et al. (2007). Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic chloride solutions. Materials Chemistry and Physics.

-

ResearchGate Summary. Improved corrosion inhibition of 3-amino-1,2,4-triazole on mild steel electrode in HCl solution.

-

Sigma-Aldrich. Safety Data Sheet: 3-Amino-1,2,4-triazole.

Sources

Application Note: Functionalization of 1-Amino-1,2,4-triazole for Material Science

Part 1: Core Directive & Strategic Overview

Executive Summary

1-Amino-1,2,4-triazole (1-ATZ) represents a specialized subclass of nitrogen-rich heterocycles, distinct from its more common isomers, 3-amino-1,2,4-triazole (Amitrole) and 4-amino-1,2,4-triazole. While the C-amino isomers are widely used in agriculture and corrosion inhibition, 1-ATZ is prized in advanced material science for its unique N-amino functionality. This structural feature imparts high positive heat of formation, making it a critical building block for High-Energy Density Materials (HEDMs) , energetic ionic liquids, and specialized coordination polymers.

This guide provides validated protocols for functionalizing 1-ATZ, focusing on three primary pathways:

-

Energetic Salt Formation: Protonation and quaternization for stable energetic materials.

-

Diazotization & Azo Coupling: Exploiting the N-amino group for nitrogen-rich backbone extension.

-

Ligand Design: Utilization in Energetic Metal-Organic Frameworks (EMOFs).[1]

Structural Distinction

It is critical to distinguish the starting material from its isomers to ensure experimental success.

-

1-Amino-1,2,4-triazole (1-ATZ): Amino group attached to the ring nitrogen (N1). High reactivity toward diazotization; prone to deamination under aggressive oxidation.

-

3-Amino-1,2,4-triazole: Amino group on Carbon 3.[1][2] Common corrosion inhibitor.[3][4]

-

4-Amino-1,2,4-triazole: Amino group on Nitrogen 4.[2][4][5][6] Symmetrical; common ligand for MOFs.

Part 2: Scientific Integrity & Experimental Protocols

Pathway A: Synthesis of Energetic Salts (Protonation)

The most direct application of 1-ATZ in material science is the generation of nitrogen-rich salts. These materials combine high density with thermal stability.

Mechanism: The N-amino group increases the basicity of the triazole ring, allowing for facile protonation by strong inorganic acids or energetic acids (e.g., dinitramide).

Protocol A1: Synthesis of 1-Amino-1,2,4-triazolium Nitrate

Target Application: Solid Propellants, Gas Generators

Reagents:

-

1-Amino-1,2,4-triazole (1-ATZ) (>98% purity)

-

Nitric Acid (65% or 98% fuming, depending on desired density)

-

Solvent: Ethanol or Methanol (anhydrous)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol (0.84 g) of 1-ATZ in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C). Exotherm control is critical to prevent ring decomposition.[6]

-

Acid Addition: Dropwise add 10 mmol of Nitric Acid. Maintain temperature below 10 °C.

-

Note: A white precipitate typically forms immediately.

-

-

Crystallization: Stir for 30 minutes at 0 °C, then allow to warm to room temperature (25 °C) for 1 hour.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake 3x with cold diethyl ether to remove excess acid.

-

Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Characterization Check:

-

Melting Point: Expect distinct sharp melting point (approx. 120–130 °C, varies by salt).

-

IR Spectroscopy: Look for NO₃⁻ stretch (~1380 cm⁻¹) and N-H stretch shifts.

Pathway B: Diazotization and Azo Coupling

The N-amino group of 1-ATZ can be diazotized to form a transient diazonium species, which is then coupled with electron-rich systems.[6] This is used to synthesize azo-bridged high-nitrogen compounds .